molecular formula C16H20N2O2 B1461595 1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole CAS No. 1105192-94-6

1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole

Cat. No. B1461595
CAS RN: 1105192-94-6
M. Wt: 272.34 g/mol
InChI Key: SFZGGZKCILZCNJ-UHFFFAOYSA-N
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Description

1-(2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl)-1H-indole, also known as DMOI, is a synthetic indole derivative that has been studied for its potential applications in scientific research. It is a member of the indole family, and is composed of a pyrrole ring with two nitrogen atoms and an ethyl group attached. DMOI has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, and its applications in the lab.

Scientific Research Applications

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through Mannich reactions . This reaction introduces an aminoalkyl group into the molecule, which can significantly alter its chemical properties and reactivity. The presence of the dimethylmorpholinyl group in the compound can enhance the solubility and bioavailability of the resulting molecules.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives have shown potential in enhancing the biological activity of pharmaceuticals . For instance, modifications of the compound have led to the development of molecules with improved antioxidant and antimicrobial activities. This is particularly valuable in the search for new drugs with better efficacy and fewer side effects.

Antimicrobial Research

The compound has been used to synthesize novel heterocyclic compounds with observed in vitro antimicrobial properties . These synthesized compounds have been tested against various microorganisms, showing promise as potential antimicrobial agents.

Antioxidant Properties

Researchers have explored the compound’s ability to contribute to the antioxidant properties of synthesized molecules . The compound’s structure allows for the creation of derivatives that can scavenge free radicals, which is a crucial characteristic in the development of antioxidants.

Water Solubility Enhancement

The compound has been utilized to increase the water solubility of curcumin derivatives . This is significant because increased solubility can lead to better absorption and efficacy of drugs, particularly those derived from natural products like curcumin.

Biological Activity Potentiation

Curcuminoids bearing a pyrazole ring, when modified with the compound, have shown enhanced potency in their biological activities . These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitor effects. The stability and minimal metal chelating properties of these modified curcuminoids make them attractive for further drug development.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-indol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-9-18(10-13(2)20-12)16(19)11-17-8-7-14-5-3-4-6-15(14)17/h3-8,12-13H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZGGZKCILZCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201687
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole

CAS RN

1105192-94-6
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethyl-4-morpholinyl)-2-(1H-indol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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